Cas no 90349-67-0 (ETHYL 5,7-DIHYDROXYPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXYLATE)
ETHYL 5,7-DIHYDROXYPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXYLATE Chemical and Physical Properties
Names and Identifiers
-
- ETHYL 5,7-DIHYDROXYPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXYLATE
- ethyl 7-hydroxy-5-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carboxylate
- ethyl 7-hydroxy-5-oxo-4H-pyrazolo[1,5-a]pyrimidine-3-carboxylate
- DTXSID50678359
- SY353189
- MFCD10566563
- SCHEMBL21811179
- DB-166702
- AB56291
- 90349-67-0
- SCHEMBL20697183
- CS-0134646
- Ethyl 7-hydroxy-5-oxo-1,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate
- 4,5-Dihydro-7-hydroxy-5-oxopyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester
- ethyl 7-hydroxy-5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-3-carboxylate
- AT11397
- Ethyl 7-hydroxy-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate
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- Inchi: 1S/C9H9N3O4/c1-2-16-9(15)5-4-10-12-7(14)3-6(13)11-8(5)12/h3-4,14H,2H2,1H3,(H,11,13)
- InChI Key: QSZVAHIUOTZVIZ-UHFFFAOYSA-N
- SMILES: O(CC)C(C1C=NN2C(=CC(NC2=1)=O)O)=O
Computed Properties
- Exact Mass: 223.05930578Da
- Monoisotopic Mass: 223.05930578Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 355
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.2
- Topological Polar Surface Area: 93.5Ų
ETHYL 5,7-DIHYDROXYPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXYLATE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM332431-1g |
Ethyl 7-hydroxy-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate |
90349-67-0 | 95%+ | 1g |
$357 | 2024-07-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1205286-1g |
Ethyl 7-hydroxy-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate |
90349-67-0 | 98% | 1g |
¥2785.00 | 2024-04-26 |
ETHYL 5,7-DIHYDROXYPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXYLATE Related Literature
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
Additional information on ETHYL 5,7-DIHYDROXYPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXYLATE
ETHYL 5,7-DIHYDROXYPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXYLATE (CAS No. 90349-67-0): A Comprehensive Overview
Ethylation is a fundamental chemical process that involves the introduction of an ethyl group into a molecule, often enhancing its solubility and reactivity. In the realm of pharmaceutical chemistry, such modifications can significantly influence the pharmacokinetic and pharmacodynamic properties of a compound. One notable compound that exemplifies this principle is ETHYL 5,7-DIHYDROXYPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXYLATE (CAS No. 90349-67-0). This compound has garnered attention in recent years due to its potential applications in medicinal chemistry and drug discovery.
The molecular structure of ETHYL 5,7-DIHYDROXYPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXYLATE consists of a pyrazolo[1,5-a]pyrimidine core, which is a heterocyclic scaffold that has been extensively studied for its biological activity. The presence of hydroxyl groups at the 5th and 7th positions, along with a carboxylate ester at the 3rd position, contributes to its unique chemical properties. These functional groups not only enhance its reactivity but also open up possibilities for further derivatization and functionalization.
In recent years, there has been a surge in research focused on developing novel therapeutic agents targeting various diseases. Among these diseases, cancer remains a significant global health challenge. The pyrazolo[1,5-a]pyrimidine scaffold has shown promise in this area due to its ability to interact with multiple biological targets. Specifically, studies have indicated that compounds derived from this scaffold can inhibit kinases and other enzymes involved in cancer cell proliferation and survival.
One of the most compelling aspects of ETHYL 5,7-DIHYDROXYPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXYLATE is its potential as a lead compound for drug development. Researchers have been exploring its derivatives to identify more potent and selective inhibitors. For instance, modifications at the ethylcarboxylate moiety have been investigated to improve solubility and bioavailability. Additionally, the hydroxyl groups have been targeted for further functionalization to enhance binding affinity to biological targets.
The synthesis of ETHYL 5,7-DIHYDROXYPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXYLATE involves multi-step organic reactions that require precise control over reaction conditions. The process typically begins with the condensation of appropriate precursors under acidic or basic conditions to form the pyrazolo[1,5-a]pyrimidine core. Subsequent functionalization steps introduce the hydroxyl groups and the ethylcarboxylate moiety. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to ensure high purity and structural integrity.
The pharmacological properties of ETHYL 5,7-DIHYDROXYPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXYLATE have been extensively studied in vitro and in vivo. Preclinical studies have demonstrated its ability to inhibit several key enzymes involved in cancer metabolism and signaling pathways. Notably, it has shown promise in inhibiting tyrosine kinases, which are overexpressed in many cancer cells and contribute to uncontrolled cell growth. Furthermore, its ability to induce apoptosis in cancer cells without significant toxicity towards normal cells makes it an attractive candidate for further development.
The role of computational chemistry has been pivotal in understanding the interactions between ETHYL 5,7-DIHYDROXYPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXYLATE and biological targets. Molecular docking studies have helped identify key binding residues on target proteins, providing insights into how structural modifications can enhance binding affinity. These computational approaches have complemented experimental efforts by predicting potential drug candidates with high accuracy.
In conclusion, ETHYL 5,7-DIHYDROXYPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXYLATE represents a promising compound in the field of pharmaceutical chemistry. Its unique molecular structure and functional groups make it an excellent candidate for further derivatization and drug development. With ongoing research focusing on enhancing its pharmacological properties and exploring new therapeutic applications, this compound is poised to make significant contributions to modern medicine.
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